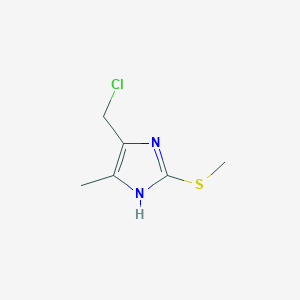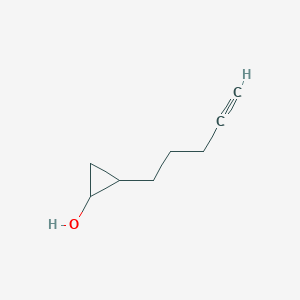![molecular formula C17H14O3 B12814665 14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol CAS No. 7463-36-7](/img/structure/B12814665.png)
14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methoxy-3-methyl-2-oxatetracyclo[66204,16011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol typically involves multiple steps, including cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 12-Methoxy-8,11,13-abietatrien-20,11-olide
- (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
- 6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione dihydrate
Uniqueness
14-Methoxy-3-methyl-2-oxatetracyclo[66204,16011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol is unique due to its specific tetracyclic structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7463-36-7 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
14-methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol |
InChI |
InChI=1S/C17H14O3/c1-9-11-6-7-13(18)12-5-3-10-4-8-14(19-2)17(20-9)15(10)16(11)12/h3-9,18H,1-2H3 |
InChI Key |
LAYMRGBOMIHPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C3C(=C(C=C2)O)C=CC4=C3C(=C(C=C4)OC)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B12814592.png)












